Methiocarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 27 mg/l @ 20 °C

Soluble in organic solvents.

Solubility in water, mg/l: 27

Synonyms

Canonical SMILES

Insecticide Mode of Action Studies

Scientists can use methiocarb to study how insecticides work at the cellular and molecular level. Methiocarb inhibits an enzyme in insects called cholinesterase. This enzyme is essential for normal nervous system function. By studying how methiocarb affects cholinesterase, researchers can learn more about how to develop new and more specific insecticides. [Source: Biochemical Mechanisms of Pesticide Action by G.W. Ivie et al.()]

Environmental Fate Studies

Researchers can use methiocarb to track how insecticides move through the environment. They can measure how quickly methiocarb breaks down in soil and water, and how it is absorbed by plants. This information is important for understanding the potential risks of methiocarb to non-target organisms and the environment. [Source: Environmental Fate of Pesticides by D. H. Hutson and T. R. Roberts, Wiley Online Library ()]

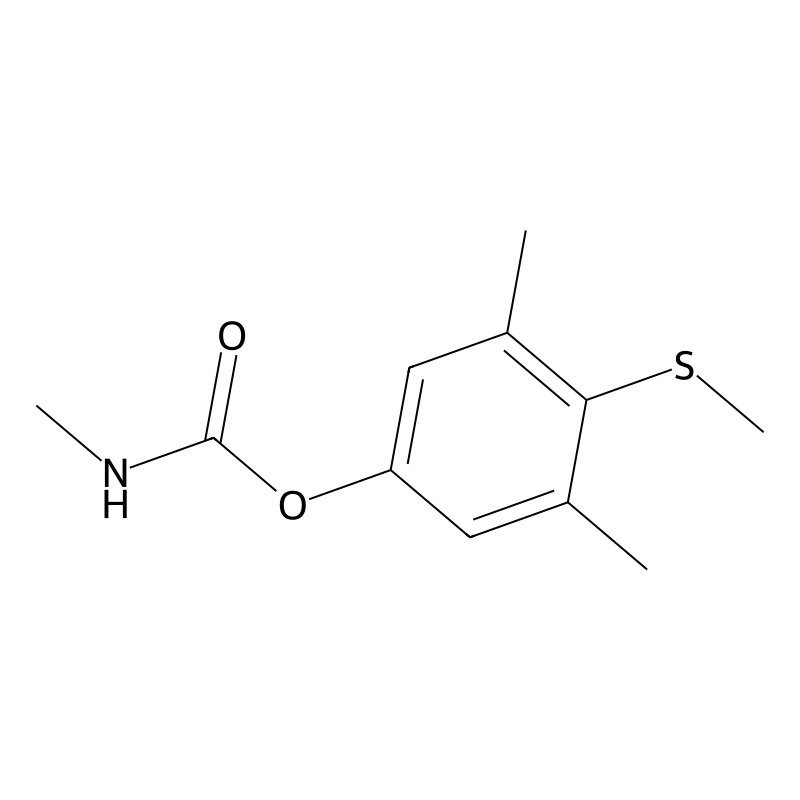

Methiocarb is a carbamate pesticide, recognized for its role as an insecticide, acaricide, and molluscicide. It has been utilized in agricultural practices since the 1960s, primarily for its neurotoxic effects on pests and its ability to repel birds. The chemical structure of methiocarb is characterized by its formula , which features a carbamate functional group that inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at synapses and resulting in neurotoxicity in target organisms .

Methiocarb is also known by other names such as mesurol and mercaptodimethur. Due to its toxicity, particularly towards non-target species like birds, the European Union withdrew its approval for use as a plant protection product effective 2020 .

Additionally, methiocarb can be metabolized in the liver through sulfoxidation and hydroxylation processes, resulting in various metabolites including methiocarb sulfoxide and methiocarb phenol .

The primary biological activity of methiocarb is its function as an acetylcholinesterase inhibitor. This inhibition results in elevated levels of acetylcholine, causing overstimulation of the nervous system in insects and other target organisms. Methiocarb also exhibits endocrine-disrupting properties, acting as an estrogen mimic and an antiandrogen . Its toxicity profile includes neurotoxic effects on molluscs and adverse impacts on avian species when seeds treated with methiocarb are ingested .

Methiocarb is synthesized through a reaction between 4-methylthio-3,5-xylenol and methyl isocyanate. In this process, the xylenol acts as a nucleophile that attacks the electrophilic carbon in methyl isocyanate, leading to the formation of methiocarb . The synthesis pathway highlights the importance of both reactants in producing this effective pesticide.

Studies have shown that methiocarb interacts with various biological systems beyond its intended targets. Its role as an endocrine disruptor suggests potential implications for reproductive health in wildlife and possibly humans. Research indicates that exposure can lead to alterations in hormone levels and reproductive functions . Additionally, methiocarb's interaction with cholinergic systems underscores its potential impact on nervous system function across different species.

Methiocarb belongs to the carbamate family of pesticides, sharing similarities with other compounds such as:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Carbaryl | C₁₁H₁₄N₄O₂ | Acetylcholinesterase inhibitor | Broad-spectrum insecticide |

| Propoxur | C₁₁H₁₅N₃O₂ | Acetylcholinesterase inhibitor | Used primarily in household pest control |

| Aldicarb | C₇H₁₄N₂O₄S | Acetylcholinesterase inhibitor | Highly toxic; used for nematode control |

Uniqueness of Methiocarb: While all these compounds inhibit acetylcholinesterase, methiocarb's specific structural features contribute to its distinct toxicity profile and its classification as an endocrine disruptor. Moreover, its withdrawal from the market due to environmental concerns differentiates it from some other carbamates that continue to be used.

Purity

Physical Description

Colorless or white solid; [HSDB]

WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 2.92

3.08

Odor

Decomposition

Hydrolysis DT50 (22 °C) >1 yr (pH 4), <35 day (pH 7), 6 hr (pH 9). Photodegradation contributes to the overall elimination of methiocarb from the environment; DT50 6-16 days.

Appearance

Melting Point

119 °C

Storage

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively.

The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling.

Vapor Pressure

0.00000027 [mmHg]

2.7X10-7 mm Hg @ 25 °C

Vapor pressure, Pa at 20 °C: 0.000015

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Of a single dose of carbonyl-labeled methiocarb to rats, more than 60% was eliminated as expired 14 CO2. In another study, about 66% was eliminated as 14 CO2, about 22% in the urine, & 2.5% in the feces; elimination was about 91% complete. Ring-labeled methiocarb was excreted almost entirely in the urine within 48 hr. Of a ring-labeled dose of methiocarb to a dairy cow, 96% appeared in the urine, 1% in the feces, and 1% in the milk within 144 hr.

In dogs & mice, following oral admin, methiocarb is rapidly absorbed & excreted, principally in the urine, with only a small proportion in the feces.

Metabolism Metabolites

Methiocarb, an aromatic alkyl sulfide insecticide was enzymatically oxidized into sulfoxide by microsomes from soybean cotyledons. No further oxidation into sulfone was detected. Distribution of the sulfoxidase activity was studied in soybean seedlings & was maximal in cotyledons. Subcellular fractionation of cotyledon homogenates indicated that the activity was almost entirely associated with the microsomal fraction. Methiocarb did not require cofactors such as NAD(P)H. Nevertheless, the sulfoxidase did not act as a peroxidase.

The oxidation of sulfide-containing organophosphate & carbamate pesticides by the flavin-containing monooxygenase was measured in mammalian microsomes made devoid of cytochrome p450 dependent activity, primarily through the use of inhibitory antibodies against reduced nicotinamide adenine dinucleotide phosphate cytochrome p450 reductase. Rates of metab were determined for mouse, rabbit & rat liver, lung & kidney microsomes, & for pig liver microsomes. Substrate specificity of the enzyme in different species & tissues is similar. Lung & kidney microsomes have high flavin-containing monooxygenase levels, & this enzyme is important relative to cytochrome p450 in these tissues. Thioether-containing organophosphates are effective substrates for the flavin-containing monooxygenase in mouse liver microsomes, with Km values between 3.5 & 36 muM. Thioether-containing carbamates are less effective substrates having Km values near 280 muM. ... /Thioether-containing organophosphate & carbamate pesticides/

The ability of purified microsomal FAD-containing monooxygenase from mouse & pig liver to oxidize pesticides was investigated. The kinetic constants were determined for a number of pesticide substrates including thioether-containing organophosphorus cmpds, carbamates /thiofanox, methiocarb, aldicarb/ & (di)alkyldithiocarbamates. The thioether-containing organophosphorus cmpds were the best substances for both enzymes followed by the thioether-containing carbamates. The (di)alkyldithiocarbamates were relatively poor substrates for both pig & mouse liver microsomal FAD-containing monooxygenases.

For more Metabolism/Metabolites (Complete) data for METHIOCARB (8 total), please visit the HSDB record page.

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Molluscicides, Bird repellents, Insecticides

Pesticides -> Insecticides

INSECTICIDES

Methods of Manufacturing

BY CONDENSATION OF 4-METHYLTHIO-3,5-XYLENOL WITH ... PHOSGENE & METHYLAMINE.

General Manufacturing Information

IT IS A NON-SYSTEMIC INSECTICIDE & ACARICIDE WITH A BROAD RANGE OF ACTION & GOOD RESIDUAL ACTIVITY, USED AT 50-100 G ACTIVE INGREDIENT/100 L. IT IS ... A POWERFUL MOLLUSCICIDE USED AS PELLETS AT 200 G ACTIVE INGREDIENT/HECTARE; AND BIRD REPELLENT WHEN USED AS SEED TREATMENT. ... IT WAS INTRODUCED IN 1962 BY BAYER AG UNDER THE CODE NUMBERS 'BAYER 37 344', 'H 321', THE TRADE MARKS 'MESUROL' & 'DRAZA' & PROTECTED BY FRENCH PATENT 1,275,658; DEP 1,162,352.

EXPERIMENTAL, IN CONTROL OF FACE FLIES ON CATTLE (1% SPRAY-6 HR PROTECTION), & AS TEMPORARY IMMOBILIZING AGENT FOR BIRDS (ORAL-LESS THAN 10 MG/KG).

A 0.5% methiocarb + 1% wattle tannin provided protection to sorghum, millet, and wheat from bird damage.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY ... UV SPECTROMETRY. RESIDUES MAY BE DETERMINED BY HPLC OR BY UV SPECTROMETRY AFTER HYDROLYSIS TO GIVE 4-METHYLTHIO-3,5-XYLENOL. RESIDUES OF THE PARENT CMPD & SOME OF ITS METABOLITES INCL THE CORRESPONDING SULFOXIDE & SULFONE, MAY BE DETERMINED BY GLC.

AN HPLC METHOD IS USED FOR DETERMINING METHIOCARB INSECTICIDE RESIDUE CARBAMATE METABOLITE (METHIOCARB SULFOXIDE) ON FRUITS, VEGETABLES & GRAINS.

A new method for the determination of mesurol, and its oxidation products in blueberries is presented. This technique involves blending the blueberries in acetone, partitioning with chloroform, derivatization with trifluoroacetic anhydride, and analysis using a gas chromatograph with flame photometer. Recoveries of mesurol & mesurol sulfoxide at the 1 ppm level, & mesurol sulfoxide at the 0.3 ppm level were obtained with a 25 g sample of field treated blueberries. The sensitivity of the method may be increased five times by inclusion of a clean-up step. Optimum conditions for detection of mesurol using a modified Bendix sulfur/phosphorus emission detector operating in the sulfur mode were an oxygen/hydrogen ratio of 0.38 & a column flow of 60 ml/min.

For more Analytic Laboratory Methods (Complete) data for METHIOCARB (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

... In an experiment using in vitro static diffusion cells mounted with human skin, ... the effect of nonylphenol-ethoxylate on dermal penetration of three extensively used pesticides--methiocarb, paclobutrazol, and pirimicarb... /was examined/ . There was a general tendency, though not statistically significant for all pesticides, for nonylphenolethoxylate to decrease the percutaneous penetration of the three pesticides.